Tuberculosis inhibitor 7

Antimycobacterial activity Structure-activity relationship MIC90 determination

Tuberculosis inhibitor 7, designated as compound 2d, is a fully synthetic small molecule belonging to the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine class. Its structure features a 4-fluorophenyl group at C2, a methoxy substituent at C3, and a 3-methoxybenzylthio moiety at C6 (CAS 121041-20-1, molecular formula C21H18FN3O2S, MW 395.45).

Molecular Formula C21H18FN3O2S
Molecular Weight 395.5 g/mol
Cat. No. B12382756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculosis inhibitor 7
Molecular FormulaC21H18FN3O2S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2
InChIInChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3
InChIKeyRKPUYIBLTUCHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuberculosis Inhibitor 7 (Compound 2d): A 3-Methoxy-2-Phenylimidazo[1,2-b]Pyridazine with Defined In Vitro Antimycobacterial Potency


Tuberculosis inhibitor 7, designated as compound 2d, is a fully synthetic small molecule belonging to the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine class [1]. Its structure features a 4-fluorophenyl group at C2, a methoxy substituent at C3, and a 3-methoxybenzylthio moiety at C6 (CAS 121041-20-1, molecular formula C21H18FN3O2S, MW 395.45) . The compound was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) optimization that established the critical importance of this specific substitution pattern for antimycobacterial activity [1].

Why Tuberculosis Inhibitor 7 Cannot Be Replaced by Other Imidazo[1,2-b]Pyridazine Derivatives


Within the imidazo[1,2-b]pyridazine chemotype, antimycobacterial activity is exquisitely sensitive to the substitution pattern at positions C2, C3, and C6. The parent study explicitly demonstrated that imidazo[1,2-b]pyridazine analogues of the clinical-stage candidates Telacebec (Q203) and TB47 were completely inactive against Mycobacterium tuberculosis [1]. Activity was restored only when a specific combination of a 4-fluorophenyl group at C2, a methoxy group at C3, and a benzyl-heteroatom moiety at C6 was installed [1]. Even minor structural perturbations within this active series produce measurable shifts in MIC90 values, precluding casual interchange between analogs [1].

Tuberculosis Inhibitor 7: Quantitative Differentiation Evidence for Scientific Selection


Head-to-Head Potency Advantage Over the Closest Intra-Series Analog (Compound 3b)

Tuberculosis inhibitor 7 (compound 2d) demonstrates superior in vitro potency compared to its closest structural analog, Tuberculosis inhibitor 8 (compound 3b), within the same 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series. Both compounds were evaluated under identical assay conditions in the same study, enabling direct potency ranking [1]. Compound 2d bears a 4-fluorophenyl at C2 and a 3-methoxybenzylthio at C6, whereas compound 3b carries a 4-fluoro-3-methylphenyl at C2 and a 3-methoxybenzylthio at C6 — a single methyl group difference on the C2 phenyl ring [1].

Antimycobacterial activity Structure-activity relationship MIC90 determination

Scaffold-Specific Activity: 3-Methoxy-2-Phenyl Substitution Pattern Rescues Activity Absent in Telacebec-Analogous Imidazo[1,2-b]Pyridazines

The study by Farrell et al. directly compared imidazo[1,2-b]pyridazine derivatives bearing the 3-methoxy-2-phenyl substitution pattern against imidazo[1,2-b]pyridazine analogues of the clinical cytochrome bcc:aa3 oxidase inhibitors Telacebec (Q203) and TB47. The Telacebec and TB47 analogues, which lack the 3-methoxy and specific 2-phenyl features, were inactive against M. tuberculosis [1]. In contrast, compounds with the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold, including compound 2d, exhibited MIC90 values in the 0.63–1.26 μM range [1]. This demonstrates that antimycobacterial activity within the imidazo[1,2-b]pyridazine chemotype is not scaffold-inherent but strictly dependent on the 3-methoxy-2-phenyl pharmacophore.

Scaffold hopping Antitubercular drug discovery Imidazopyridazine SAR

Quantified Metabolic Liability: Short Microsomal Half-Life Defines the Experimental Scope of Compound 2d

Despite potent in vitro activity, Tuberculosis inhibitor 7 (compound 2d) and its active congeners were found to be inactive against M. tuberculosis in a mouse in vivo infection model [1]. Follow-up investigations using mouse liver microsome incubations revealed that the half-life (t₁/₂) of these compounds was less than 10 minutes [1]. The study authors identified oxidative cleavage of the imidazole ring as the likely metabolic soft spot, supported by the isolation of imidazole ring-cleavage side products during chemical synthesis [1]. This metabolic instability is a defining characteristic of the entire 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series and has not been resolved for compound 2d.

Metabolic stability Mouse liver microsomes Pharmacokinetics

Equipotent Dual-Pathogen Activity Against M. tuberculosis and M. marinum at 0.63 μM

Tuberculosis inhibitor 7 (compound 2d) exhibits identical MIC90 values of 0.63 μM against both M. tuberculosis H37Ra and M. marinum when tested in the same autoluminescent in vitro assay platform [1]. M. marinum is a close genetic relative of M. tuberculosis and is widely used as a faster-growing, lower-biosafety-level surrogate organism for antitubercular drug screening. The equipotent dual activity profile distinguishes compound 2d from many antitubercular agents that show differential potency between these two species, and supports its use as a tool compound for cross-species mechanistic studies [1].

Mycobacterium marinum Dual-pathogen activity Autoluminescent assay

Defined Application Scenarios for Tuberculosis Inhibitor 7 Based on Quantitative Evidence


In Vitro Antimycobacterial Screening and MIC90 Benchmarking

Compound 2d is appropriate as a reference inhibitor for in vitro MIC90 assays against autoluminescent M. tuberculosis H37Ra and M. marinum, with a validated MIC90 value of 0.63 μM in both species [1]. Its defined potency and dual-pathogen equipotency make it a useful comparator for evaluating novel antimycobacterial chemotypes in the same assay platform. Researchers should confirm lot-to-lot activity reproducibility upon procurement.

Structure-Activity Relationship (SAR) Probe for Imidazo[1,2-b]Pyridazine Optimization

As the most potent compound within the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series reported to date, compound 2d (MIC90 0.63 μM) serves as the benchmark for SAR studies aimed at further improving potency or overcoming the series-wide metabolic instability [1]. Its head-to-head potency advantage over compound 3b (MIC90 0.69 μM) provides a quantifiable SAR data point for rational design of C2 phenyl modifications [1].

Metabolic Stability Investigation and Soft-Spot Identification

Compound 2d is a well-characterized substrate for studying imidazole oxidative metabolism in the context of antitubercular drug discovery. Its mouse liver microsome half-life of <10 min, combined with the identification of imidazole ring-cleavage side products, makes it an ideal model compound for investigating metabolic stabilization strategies such as heterocycle replacement, deuteration, or steric shielding of the imidazole C2-C3 bond [1].

M. marinum Surrogate Model Studies for Tuberculosis Biology

Because compound 2d exhibits identical MIC90 values against M. tuberculosis and M. marinum (0.63 μM) in the same autoluminescent assay system, it can be deployed in M. marinum-based host-pathogen interaction models (e.g., zebrafish embryo infection models) where the faster growth rate and lower biosafety requirements of M. marinum provide practical advantages over M. tuberculosis [1]. Investigators should note that in vivo efficacy is not expected given the compound's metabolic instability.

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